3-chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6O4/c21-15-3-1-2-14(12-15)19(29)22-16-4-6-17(7-5-16)27-20(30)26(23-24-27)13-18(28)25-8-10-31-11-9-25/h1-7,12H,8-11,13H2,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJKCDYPTUYEBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide involves multiple steps, typically starting with the preparation of the benzamide core. The synthetic route may include the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chlorobenzoic acid with an appropriate amine under acidic conditions to form the amide bond.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced through a cyclization reaction involving an azide and a nitrile group.
Functionalization with Morpholino Group: The morpholino group can be added via a nucleophilic substitution reaction, where the tetrazole ring is functionalized with a morpholinoethyl group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
3-chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
3-chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison
The compound N-[4-chloro-3-[[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]amino]phenyl]-2-[3-(1,1)Tetradecanamide (CAS 61354-99-2, C39H48Cl4N4O4, molar mass 778.63 g/mol) serves as a relevant analog . Key structural differences include:
- Heterocyclic Core : The target compound uses a tetrazolone ring, whereas the analog employs a pyrazolone (a five-membered ring with two adjacent nitrogen atoms).
- Substituents: The target compound has a single chlorine atom on the benzamide and a polar morpholino-oxoethyl group. The analog features a trichlorophenyl group (three chlorine atoms) and a hydrophobic myristamide (C14 alkyl chain).
- Molecular Weight : The analog’s higher molar mass (778.63 vs. estimated ~473.87 g/mol for the target) is attributed to the myristamide tail.
Physicochemical Properties
| Property | Target Compound (Estimated) | Analog (C39H48Cl4N4O4) |
|---|---|---|
| Molecular Formula | ~C21H20ClN5O4 | C39H48Cl4N4O4 |
| Molar Mass (g/mol) | ~473.87 | 778.63 |
| Chlorine Atoms | 1 | 4 |
| Key Functional Groups | Benzamide, tetrazolone, morpholino | Pyrazolone, trichlorophenyl, myristamide |
| LogP (Estimated) | ~2.1 (moderate polarity) | ~8.5 (highly lipophilic) |
| Solubility | Likely higher (polar morpholino) | Lower (long alkyl chain) |
Biological Activity
3-Chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a synthetic compound with potential therapeutic applications. Its unique structural features suggest various biological activities, particularly in the fields of oncology and pharmacology. This article presents a detailed examination of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: with a molecular weight of approximately 408.4 g/mol. Its structure includes a chloro group, a morpholine moiety, and a tetrazole ring, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of 3-chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide have been explored through various studies.
Anticancer Activity
Several studies have highlighted the anticancer potential of related compounds. For instance:
- Case Study 1 : A study investigated the effects of related tetrazole derivatives on cancer cell lines. The compound demonstrated significant cytotoxicity against A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells with IC50 values in the low micromolar range .
- Case Study 2 : Another investigation into similar structures revealed that modifications in the phenyl and morpholine groups significantly influenced their anticancer efficacy. Compounds with electron-donating groups showed enhanced activity due to improved interactions with target proteins involved in tumor growth .
The mechanism by which 3-chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide exerts its biological effects is likely multifaceted:
- Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Targeting Specific Enzymes : The tetrazole ring can interact with various enzymes involved in cancer metabolism.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
